Potassium cinnoline-3-carboxylate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;cinnoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.K/c12-9(13)8-5-6-3-1-2-4-7(6)10-11-8;/h1-5H,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNHTXPFYSLPIG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=N2)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5KN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms in Cinnoline 3 Carboxylate Chemistry
Mechanistic Pathways of Key Cyclization Reactions
The formation of the cinnoline (B1195905) ring system is the cornerstone of its chemistry. Various cyclization strategies have been developed, each proceeding through distinct mechanistic pathways.
The use of arenediazonium salts is a classic and versatile method for constructing the cinnoline nucleus. researchgate.net One of the foundational methods is the Richter cinnoline synthesis, which involves the cyclization of an ortho-alkynyl arenediazonium salt. wikipedia.org
The general mechanism for reactions involving diazonium intermediates proceeds through the loss of dinitrogen (N₂), a highly stable molecule, which drives the reaction forward. youtube.com This expulsion generates a highly reactive aryl cation. youtube.com In this specific context, the aryl cation then undergoes an intramolecular electrophilic attack on the adjacent alkyne group. This cyclization step is a form of electrophilic aromatic substitution where the aromatic ring itself, bearing the cationic charge, acts as the electrophile. youtube.comchemistrysteps.com The subsequent steps involve rearomatization to form the stable cinnoline ring.
Aromatic rings typically require activation with electron-donating groups to undergo electrophilic substitution; however, the high reactivity of the aryl cation intermediate in diazonium chemistry facilitates these transformations. youtube.com The reaction is typically conducted at low temperatures (0-5 °C) due to the inherent instability of the diazonium salt at higher temperatures. youtube.com
Table 1: Key Steps in Richter Cinnoline Synthesis
| Step | Description | Mechanistic Role |
| 1 | Diazotization of an ortho-alkynyl aniline (B41778) | Formation of the arenediazonium salt precursor. |
| 2 | Loss of N₂ | Generation of a highly reactive aryl cation; this is the driving force of the reaction. youtube.com |
| 3 | Intramolecular Cyclization | The aryl cation acts as an electrophile, attacking the nucleophilic alkyne substituent. wikipedia.org |
| 4 | Rearomatization | Tautomerization or proton loss to restore the aromaticity of the newly formed heterocyclic ring. |
Beyond the use of diazonium salts, other intramolecular cyclization reactions provide access to the cinnoline core, often without the need for transition metals. rsc.org A notable pathway involves the base-promoted intramolecular redox cyclization of substrates like 2-nitrobenzyl alcohol with benzylamine. nih.gov
The proposed mechanism for this transformation involves several key stages:
In Situ Aldehyde Formation: The starting material, 2-nitrobenzyl alcohol, undergoes an intramolecular redox reaction in the presence of a base to generate a 2-nitrosobenzaldehyde intermediate. rsc.orgnih.gov
Condensation: This intermediate aldehyde reacts with an amine (e.g., benzylamine) to form an (E)-2-(benzyldiazenyl)benzaldehyde via condensation, with the elimination of a water molecule. rsc.org
Isomerization and Cyclization: The resulting azo compound isomerizes to a more stable hydrazone. This is a critical step, as the hydrazone intermediate then undergoes intramolecular nucleophilic attack, where the hydrazone nitrogen attacks the carbonyl carbon, leading to cyclization. rsc.orgnih.gov
Aromatization: The final step is the aromatization of the cyclized intermediate, typically through the elimination of a molecule, to yield the final cinnoline derivative. nih.gov
The structure of the hydrazone fragment and the nature of substituents on the benzene (B151609) ring can significantly influence the rate and success of the cyclization. researchgate.net For instance, electron-withdrawing groups can affect the N-H bond acidity in the hydrazone, which may be a deciding factor for the cyclization to proceed. researchgate.net
Detailed Investigation of Catalytic Reaction Mechanisms
Catalysis, particularly by transition metals, has revolutionized the synthesis of complex heterocycles like cinnolines, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity.
Transition metal-catalyzed cross-coupling reactions are powerful tools for building molecular complexity. numberanalytics.comnumberanalytics.com While not exclusively for cinnolines, the fundamental mechanisms are applicable. The typical catalytic cycle for C-C bond formation, such as in Suzuki or Negishi couplings, involves three key steps:
Oxidative Addition: The metal catalyst (commonly palladium or nickel) inserts into a carbon-halide bond of an organic halide. numberanalytics.com
Transmetalation: An organometallic reagent transfers its organic group to the catalyst center. numberanalytics.com
Reductive Elimination: The two organic fragments couple and are eliminated from the metal center, forming the new C-C bond and regenerating the catalyst. numberanalytics.com
The formation of C-N bonds is particularly important for synthesizing nitrogen-containing heterocycles. Transition-metal-catalyzed C-H amination has emerged as an atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalized substrates. nih.govnih.gov Rhodium and iridium complexes have been extensively studied for this purpose. The mechanism is proposed to operate through the following stages: nih.gov
Chelation-Assisted C-H Activation: A directing group on the substrate coordinates to the metal center, facilitating the cleavage of a nearby C-H bond and forming a metallacycle intermediate.
Nitrenoid Formation and Insertion: An amino source, such as an organic azide, coordinates to the metal. It then forms a metal-nitrenoid intermediate, which subsequently inserts into the metal-carbon bond of the metallacycle. This step forms the crucial C-N bond. nih.gov
Product Release: The product is released, often through protodemetalation, which regenerates the active catalyst for the next cycle. nih.gov
Table 2: General Mechanism of Metal-Catalyzed C-H Amination
| Stage | Process | Description |
| I | C-H Activation | A directing group assists the metal catalyst in cleaving a C(sp²)-H bond to form a metallacycle. nih.gov |
| II | C-N Bond Formation | A nitrogen source (e.g., organic azide) generates a metal-nitrenoid species that inserts into the metal-carbon bond. nih.gov |
| III | Catalyst Regeneration | The aminated product is released, and the catalyst is regenerated to re-enter the cycle. nih.gov |
The Povarov reaction is a powerful method for synthesizing nitrogen heterocycles, traditionally involving the [4+2] cycloaddition of an imine with an alkene to form tetrahydroquinolines. wikipedia.orgacs.org A valuable variant, the azo-Povarov reaction , utilizes an azo compound as the 4π-electron component, providing a direct route to cinnoline derivatives. acs.orgrsc.org
In a typical azo-Povarov reaction for cinnoline synthesis, N-carbonyl aryldiazenes act as the 4π-electron donors, reacting with a dienophile like cyclopentadiene (B3395910) or trans-cyclooctene (B1233481). acs.orgrsc.orgchemrxiv.org The reaction is often catalyzed by a Lewis acid, such as scandium(III) triflate (Sc(OTf)₃), which activates the azodicarboxylate for cycloaddition. acs.org
There has been considerable discussion regarding the precise mechanism of the Povarov reaction, with evidence supporting both a concerted [4+2] cycloaddition and a stepwise pathway. acs.orgmdpi.com
Concerted Mechanism: In this pathway, the C-C and C-N bonds are formed in a single transition state.
Stepwise Mechanism: This pathway involves the initial formation of a carbocation intermediate after the nucleophilic attack of the alkene on the Lewis acid-activated azo compound, followed by ring closure. The stereochemical outcome of the products can provide insight into which pathway is operating. acs.org
Interestingly, catalyst-free, microwave-assisted versions of the azo-Povarov reaction have been developed, highlighting the inherent reactivity of strained alkenes like trans-cyclooctene in this transformation. rsc.orgchemrxiv.org
Mechanism of Carboxylate Ester Hydrolysis
The conversion of a cinnoline-3-carboxylate ester to its corresponding carboxylate salt, such as potassium cinnoline-3-carboxylate, is achieved through ester hydrolysis. Basic hydrolysis, also known as saponification, is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com
The mechanism involves two primary steps:
Nucleophilic Addition: A hydroxide (B78521) ion (from a base like KOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. masterorganicchemistry.com
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms by eliminating the alkoxide (RO⁻) group, which is a better leaving group than the hydroxide ion. This step results in the formation of cinnoline-3-carboxylic acid. masterorganicchemistry.com
Advanced Spectroscopic Characterization and Structural Elucidation of Cinnoline 3 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of protons and carbons.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of potassium cinnoline-3-carboxylate is anticipated to reveal the distinct electronic environments of the protons on the bicyclic cinnoline (B1195905) core. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of the carboxylate group and the nitrogen atoms within the heterocyclic ring.
Based on data for the parent cinnoline molecule, the protons of the benzene (B151609) ring (H-5, H-6, H-7, and H-8) would typically appear in the downfield region, generally between 7.5 and 8.5 ppm. The H-4 proton, being on the pyridazine (B1198779) ring and adjacent to a nitrogen atom and the carboxylate-substituted carbon, is expected to be the most deshielded, likely appearing at the lowest field, potentially above 9.0 ppm. The presence of the carboxylate group at the C-3 position will further influence the chemical shifts of the adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on related structures and general NMR principles. Actual experimental values may vary.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-4 | > 9.0 | Singlet |
| H-5 | 7.8 - 8.2 | Doublet of doublets |
| H-6 | 7.6 - 8.0 | Triplet of doublets |
| H-7 | 7.6 - 8.0 | Triplet of doublets |
| H-8 | 8.2 - 8.5 | Doublet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.
The carbonyl carbon of the carboxylate group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The carbons of the aromatic rings will resonate between approximately 120 and 150 ppm. The quaternary carbons, including C-3, C-4a, and C-8a, are expected to show weaker signals compared to the protonated carbons. The specific chemical shifts will be influenced by the substituent effects of the nitrogen atoms and the carboxylate group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on related structures and general NMR principles. Actual experimental values may vary.)
| Carbon | Predicted Chemical Shift (ppm) |
| C-3 | 140 - 150 |
| C-4 | 150 - 160 |
| C-4a | 125 - 135 |
| C-5 | 128 - 132 |
| C-6 | 130 - 135 |
| C-7 | 125 - 130 |
| C-8 | 130 - 135 |
| C-8a | 145 - 155 |
| C=O | 165 - 175 |
Distortionless Enhancement by Polarization Transfer (DEPT-135) and Other 2D-NMR Techniques
To unambiguously assign the carbon signals, advanced NMR techniques are employed. A DEPT-135 experiment would be instrumental in distinguishing between CH and CH₃ groups (which appear as positive signals) and CH₂ groups (which appear as negative signals). Quaternary carbons are not observed in a DEPT-135 spectrum.
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be crucial for the complete structural elucidation. An HSQC spectrum correlates directly bonded proton and carbon atoms, while an HMBC spectrum reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. These correlations would allow for the definitive assignment of all proton and carbon signals in the cinnoline ring system.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. The most prominent of these would be the absorptions related to the carboxylate group.
A strong, broad absorption band is expected in the region of 1610-1550 cm⁻¹ corresponding to the asymmetric stretching vibration of the carboxylate (COO⁻) group. A weaker, symmetric stretching vibration is anticipated around 1400 cm⁻¹. The spectrum would also feature characteristic peaks for the aromatic C-H stretching vibrations (typically above 3000 cm⁻¹) and the C=C and C=N stretching vibrations of the cinnoline ring system in the 1600-1450 cm⁻¹ region.
Table 3: Predicted FTIR Absorption Bands for this compound (Note: These are estimated values based on general FTIR correlation tables. Actual experimental values may vary.)
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Carboxylate (asymmetric stretch) | 1610 - 1550 | Strong |
| Aromatic C=C and C=N Stretch | 1600 - 1450 | Medium to Strong |
| Carboxylate (symmetric stretch) | ~1400 | Medium to Weak |
| Aromatic C-H Bend | 750 - 900 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, electrospray ionization (ESI) would be a suitable technique, likely in the negative ion mode to observe the cinnoline-3-carboxylate anion.
The mass spectrum would be expected to show a prominent peak for the molecular ion of the cinnoline-3-carboxylic acid anion [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 173.04. The predicted mass spectrum for cinnoline-3-carboxylic acid also suggests other potential adducts in positive ion mode, such as [M+H]⁺ at m/z 175.05, [M+Na]⁺ at m/z 197.03, and [M+K]⁺ at m/z 213.01.
Fragmentation of the parent ion would likely involve the loss of carbon dioxide (CO₂) from the carboxylate group, leading to a significant fragment ion. Further fragmentation of the cinnoline ring would provide additional structural information.
Table 4: Predicted Mass Spectrometry Data for Cinnoline-3-carboxylic Acid Anion (Based on predicted data for the parent acid)
| Ion | Predicted m/z |
| [M-H]⁻ | 173.0356 |
| [M+H]⁺ | 175.0502 |
| [M+Na]⁺ | 197.0321 |
| [M+K]⁺ | 213.0061 |
High-Resolution Mass Spectrometry (HR-MS) for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing highly accurate mass measurements. This technique allows for the differentiation of molecules with the same nominal mass but different elemental formulas. For this compound, HR-MS would yield a precise mass for the cinnoline-3-carboxylate anion, enabling the confirmation of its elemental formula (C₉H₅N₂O₂). The high resolution of the instrument, often in the range of 70,000 or higher, ensures that the measured mass is very close to the theoretical exact mass, providing a high degree of confidence in the compound's identity. ijpsm.com
| Parameter | Description | Expected Value for Cinnoline-3-carboxylate Anion |
| Elemental Formula | The types and numbers of atoms present in the molecule. | C₉H₅N₂O₂⁻ |
| Theoretical Exact Mass | The calculated mass based on the most abundant isotopes of the elements. | 173.0351 u |
| Measured m/z | The mass-to-charge ratio determined by the HR-MS instrument. | Expected to be very close to 173.0351 |
| Mass Accuracy | The difference between the measured and theoretical mass, typically in parts per million (ppm). | < 5 ppm |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Pathway Analysis
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and ionic compounds like this compound. nih.govfrontiersin.org In ESI-MS, the sample solution is sprayed into a fine mist, and the solvent is evaporated, leaving charged analyte ions that can be directed into the mass analyzer. For this compound, analysis would likely be performed in negative ion mode, given the anionic nature of the carboxylate group. chemrxiv.org
The resulting mass spectrum would be expected to show a prominent peak corresponding to the deprotonated molecule, the cinnoline-3-carboxylate anion [M-K]⁻. The presence of the potassium salt means that in positive ion mode, a peak for the potassium ion [K]⁺ would be observed. Additionally, adduct ions, where the analyte molecule associates with other ions present in the solution (e.g., sodium), might be detected, although their presence is generally minimized through careful sample preparation. spectroscopyonline.com Fragmentation of the parent ion can be induced, providing valuable structural information. For the cinnoline-3-carboxylate anion, a likely fragmentation pathway would involve the loss of carbon dioxide (CO₂) from the carboxylate group.
| Ion | Formula | Expected m/z | Ionization Mode |
| Cinnoline-3-carboxylate anion | [C₉H₅N₂O₂]⁻ | 173.04 | Negative |
| Potassium ion | [K]⁺ | 38.96 | Positive |
| Fragment ion (loss of CO₂) | [C₈H₅N₂]⁻ | 129.04 | Negative |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is ideal for assessing the purity of this compound and for analyzing it within complex mixtures. mdpi.com An appropriate reversed-phase LC method would separate the target compound from any impurities, starting materials, or byproducts from its synthesis.
The mass spectrometer, coupled to the LC system, provides mass information for each eluting peak, allowing for their identification. For purity assessment, the area of the peak corresponding to this compound would be compared to the total area of all detected peaks. This method offers high sensitivity, capable of detecting impurities at very low levels (e.g., less than 0.1%). nih.gov Furthermore, LC-MS/MS, which involves a second stage of mass analysis, can be used to fragment the ions from the primary mass spectrometer, providing structural confirmation of the main compound and aiding in the identification of unknown impurities. mdpi.com
| Technique | Application | Key Findings |
| LC-MS | Purity Assessment | Determination of the percentage purity of this compound by comparing its peak area to the total peak area. |
| LC-MS | Impurity Profiling | Identification of potential impurities based on their mass-to-charge ratios and retention times. |
| LC-MS/MS | Structural Confirmation | Fragmentation of the parent ion to confirm the structure of this compound and to elucidate the structures of any co-eluting impurities. |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π→π* and n→π* electronic transitions within the aromatic cinnoline ring system. youtube.com
The conjugated π-system of the cinnoline core is responsible for strong absorptions, likely in the UV region. Specifically, the π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense. youtube.com The nitrogen atoms in the cinnoline ring also possess non-bonding electrons (n electrons), which can undergo n→π* transitions. These transitions are generally weaker in intensity compared to π→π* transitions. youtube.com The position and intensity of these absorption bands can be influenced by the solvent polarity. The carboxylate group, being an auxochrome, can also modulate the absorption characteristics of the cinnoline chromophore. The spectrum of a related cinnoline derivative showed an absorption peak around 340 nm. researchgate.net
| Transition Type | Description | Expected Wavelength Region | Relative Intensity |
| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital in the aromatic system. | Shorter wavelength (UV region) | High |
| n → π | Excitation of a non-bonding electron from a nitrogen atom to a π antibonding orbital. | Longer wavelength (UV/Visible region) | Low |
Surface and Elemental Analysis Techniques
X-ray Photoelectron Spectrometry (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectrometry (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net For this compound, XPS would provide valuable information about the different nitrogen environments present in the molecule. The N1s core-level spectrum would be of particular interest.
The cinnoline ring contains two nitrogen atoms in different chemical environments: one is a pyridinic-like nitrogen, and the other is adjacent to the fused benzene ring. These distinct environments would result in N1s peaks with slightly different binding energies. thermofisher.com Deconvolution of the N1s spectrum could potentially distinguish between these two nitrogen atoms. For instance, in graphitic carbon nitride (g-C₃N₄), sp²-hybridized nitrogen atoms show a peak at a lower binding energy (around 398.6 eV) compared to sp³-hybridized nitrogen atoms (around 401.2 eV). rsc.org While the nitrogen atoms in cinnoline are both sp², their different local environments could still lead to resolvable chemical shifts. Furthermore, XPS would confirm the presence of carbon, oxygen, and potassium and provide information about their respective chemical states, such as the C=O and C-O bonds in the carboxylate group. researchgate.netmdpi.com
| Element | Core Level | Expected Chemical States and Approximate Binding Energies (eV) |
| Nitrogen | N1s | Two distinct sp² nitrogen environments (~398-400 eV). thermofisher.com |
| Carbon | C1s | Aromatic C-C/C-H (~284.8 eV), C-N (~286 eV), and O-C=O (~288-289 eV). mdpi.com |
| Oxygen | O1s | C=O and C-O in the carboxylate group (~531-533 eV). |
| Potassium | K2p | K⁺ ion (K2p₃/₂ ~293 eV, K2p₁/₂ ~296 eV). |
Crystallographic Investigations of Cinnoline 3 Carboxylate Structures
Single-Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Molecular Structure
Single-Crystal X-ray Diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, scientists can elucidate its three-dimensional structure. This includes determining the unit cell dimensions (the fundamental repeating unit of the crystal), the space group (which describes the symmetry of the crystal), and the precise positions of each atom. This level of detail allows for the accurate determination of bond lengths, bond angles, and other key molecular geometry parameters.
For a compound like potassium cinnoline-3-carboxylate, an SC-XRD study would provide invaluable insights into the conformation of the cinnoline (B1195905) ring system, the coordination of the potassium ion with the carboxylate group, and the intermolecular interactions, such as hydrogen bonding and crystal packing, that govern the solid-state architecture. However, no published studies containing the single-crystal structure of this compound could be located.
Powder X-ray Diffraction (PXRD) for Crystalline Phase and Purity Analysis
Powder X-ray Diffraction is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.
PXRD is instrumental in confirming the phase purity of a synthesized compound. Each crystalline solid produces a unique diffraction pattern, characterized by a series of peaks at specific diffraction angles (2θ). By comparing the experimental PXRD pattern of a sample to a reference pattern (often calculated from single-crystal data), one can verify its identity and assess its purity. The absence of peaks corresponding to starting materials or potential byproducts would indicate a pure sample. As with SC-XRD, specific PXRD data for this compound, including a list of characteristic 2θ peaks, is not available in the reviewed literature.
While the synthesis and potential applications of cinnoline derivatives are subjects of scientific inquiry, the specific crystallographic characterization of the potassium salt of cinnoline-3-carboxylic acid has not been reported in accessible scientific resources. Future research may yet uncover the detailed solid-state structure of this compound, which would be a valuable addition to the field of heterocyclic chemistry.
Computational and Theoretical Studies on Cinnoline 3 Carboxylate
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis provides detailed information about charge delocalization, intramolecular interactions, and the stability arising from hyperconjugative effects. ijastems.org This method examines the interactions between filled and vacant orbitals within a molecule.
Quantum Chemical Modeling of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts and Coupling Constants)
Theoretical modeling of NMR parameters, particularly chemical shifts, has become an indispensable tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. researchgate.net
This method has been applied to various heterocyclic compounds to predict ¹H and ¹³C NMR spectra. csic.es For complex structures like perfluorinated quinoline (B57606) and isoquinoline (B145761) derivatives, DFT calculations of ¹⁹F NMR chemical shifts have shown excellent correlation with experimental data, aiding in the correct assignment of signals and structural identification. researchgate.net The accuracy of these predictions depends on the chosen functional and basis set, with methods like B3LYP often providing reliable results. researchgate.netnih.gov Such calculations are crucial when experimental data is ambiguous or for confirming proposed molecular structures. nih.gov
Applications of Cinnoline 3 Carboxylate in Materials Science and Catalysis
Cinnoline (B1195905) Derivatives as Building Blocks in New Material Research
The unique structure of cinnoline makes it an invaluable building block for the synthesis of novel materials with diverse functionalities. Cinnoline-3-carboxylic acid and its related compounds can be strategically derivatized to create complex architectures, including polymers and other functional materials. thieme-connect.com
Researchers have successfully synthesized versatile cinnoline scaffolds on a multigram scale, which can then be further modified. thieme-connect.com For instance, starting from common materials like phenylhydrazine (B124118) and glucose, a key cinnoline intermediate can be produced and subsequently derivatized. thieme-connect.com These derivatives are considered valuable heterocyclic building blocks for future research programs, including those in medicinal chemistry and materials science. thieme-connect.com The ability to build upon the core cinnoline structure allows for the systematic tuning of material properties for specific applications.
Catalytic Applications of Cinnoline-Based Systems
The field of catalysis has significantly benefited from the incorporation of cinnoline and its derivatives. These compounds can play a role either as the target molecule of a catalytic reaction or as a ligand in a larger catalytic system. The development of efficient catalytic methods for synthesizing and functionalizing cinnolines is crucial for accessing a wider array of materials. nih.gov
The catalytic prowess of gold nanoparticles (AuNPs) is a subject of intense research, particularly in the sustainable synthesis of heterocyclic compounds. nih.gov While gold catalysis has been extensively explored for the synthesis of related heterocycles like quinolines researchgate.netresearchgate.net, direct evidence points to its efficacy in cinnoline synthesis as well. Research has demonstrated the use of encapsulated pentazole gold nanoparticles as efficient catalysts for producing cinnolines. rsc.org This approach highlights the potential of heterogeneous gold catalysis, where AuNPs supported on materials like modified polymers can facilitate complex organic transformations with high efficiency and the benefit of catalyst recovery. nih.govrsc.org The pioneering work in heterogeneous gold catalysis has shown its robustness and effectiveness in various industrial processes. nih.gov
Beyond gold, a variety of novel catalyst systems are being investigated to broaden the scope of cinnoline synthesis and derivatization. These methods offer access to complex, polycyclic cinnoline structures that are valuable for materials and pharmaceutical research.
Recent advancements include:
Rhodium (Rh)-catalyzed reactions: Rh(III)-catalyzed C-H activation and annulation reactions have been developed to construct intricate fused cinnoline systems, such as indazolocinnolines and phthalazinocinnolines. researchgate.netrsc.org These methods can involve reacting N-aryl heterocycles with partners like alkynes or vinylene carbonate to build the cinnoline framework. researchgate.netrsc.org
Ruthenium (Ru)-catalyzed synthesis: Cost-effective ruthenium catalysts have been employed in cascade C-H functionalization and intramolecular annulation to create indazolo[1,2-a]cinnolinones. researchgate.net
Copper (Cu)-catalyzed cyclization: Copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-phenylhydrazones provides another route to the cinnoline core. nih.gov
Transition-metal-free methods: Notably, transition-metal-free intramolecular redox cyclization reactions have been developed, offering a more sustainable pathway for the synthesis of cinnoline derivatives from simple starting materials. nih.gov
These diverse catalytic strategies are critical for generating a library of cinnoline derivatives with varied substitution patterns, enabling the exploration of their structure-property relationships in different applications.
Development of Functional Materials and Sensing Devices
The distinct electronic and photophysical properties of the cinnoline nucleus make its derivatives prime candidates for the development of functional materials, especially in the realm of optical devices and chemical sensors.
Cinnoline derivatives are increasingly recognized for their potential in advanced materials due to their unique optical properties. researchgate.net The fluorescence and photoluminescence of these compounds can be tuned by chemical modification, making them suitable for applications like organic light-emitting diodes (OLEDs) and bio-imaging.
Key research findings include:
Fluorescent Polymers: Novel poly(arylene ethynylene)s (PAEs) that incorporate a cinnoline core have been synthesized. nih.gov These polymers exhibit distinct absorption and fluorescence emission spectra. For example, THF solutions of these polymers show optimal excitation wavelengths around 425 nm. nih.gov
Aggregation-Induced Emission (AIE): Certain phthalazino[2,3-a]- and indazolo[1,2-a]cinnolines, synthesized via Rh(III)-catalysis, display prominent fluorescence in their solid and aggregated states. rsc.org This AIE characteristic is highly desirable for applications in solid-state lighting and as fluorescent probes for cell imaging in various cancer cell lines. rsc.org
Analogous Systems: Research on the closely related quinoline (B57606) derivatives further underscores the potential of N-heterocycles in optical materials. Quinoline Schiff bases, for instance, are explored for optoelectronics and laser applications due to the extensive delocalization of their electron clouds. mdpi.com The study of such analogous systems provides valuable insights into designing cinnoline-based materials with specific photophysical properties. mdpi.comresearchgate.net
| Polymer | Key Structural Feature | Absorption Maxima (λ_abs, nm) | Optimal Excitation Wavelength (λ_ex, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ_F) |
|---|---|---|---|---|---|
| PAE 10a | Cinnoline core with aryl ethynylene units | ~350, ~425 | 425 | ~475, ~505 | Data not specified |
| PAE 10b | Additional acetylene (B1199291) fragment in repeating unit | 266, ~357, ~432 | 425 | ~480, ~510 | Data not specified |
Table based on data from a study on cinnoline-containing PAEs. nih.gov The specific quantum yield values were not provided in the source snippet.
The integration of cinnoline derivatives into conjugated polymers has led to the creation of highly sensitive and selective chemosensors. nih.gov The nitrogen atoms in the cinnoline ring can act as binding sites for specific analytes, and this interaction can be transduced into a measurable optical signal, often through fluorescence quenching. nih.govnih.gov
A significant area of research has been the development of cinnoline-containing poly(arylene ethynylene)s for the detection of metal ions. nih.gov
Palladium (Pd²⁺) Detection: These polymers have demonstrated high sensitivity for the detection of palladium (Pd²⁺) ions in solution. nih.govnih.gov The fluorescence of the polymers in THF is effectively quenched upon the addition of Pd²⁺. nih.gov This "superquenching" effect is characteristic of conjugated polymer sensors, where the binding of a single analyte can quench the fluorescence of an entire polymer chain, leading to a highly amplified signal. nih.gov
Mechanism of Sensing: The sensing mechanism relies on the interaction between the cinnoline core of the polymer and the metal ion. This interaction in the excited state leads to a non-radiative decay pathway, resulting in the quenching of fluorescence. Studies have shown that while the absorption spectra of the polymers are only slightly affected by the presence of Pd²⁺, the fluorescence emission is dramatically reduced, indicating an efficient quenching process. nih.gov
The development of such polymer-based sensors showcases the practical application of cinnoline derivatives in environmental monitoring and analytical chemistry. rsc.org
Utilization of Cinnoline Synthesis in Microreactor Design and Engineering
A significant advancement in the synthesis of cinnoline derivatives involves the use of natural microcapsules as microreactors, representing a green and efficient chemical approach.
Researchers have successfully demonstrated the synthesis of novel cinnoline derivatives inside natural sporopollenin (B1173437) microcapsules derived from Lycopodium clavatum spores (LCS) rsc.org. These robust, micron-sized capsules are proposed to function as effective microwave (MW) microreactors rsc.org. Sporopollenin is an exceptionally resistant biopolymer that forms the outer wall of plant spores and pollen, making it stable under various chemical conditions, high temperatures, and pressures nih.govrsc.org.
The process involves loading the reactants into the empty microcapsules through a passive diffusion technique. The subsequent reaction is then promoted by controlled microwave irradiation rsc.org. In one key study, a specific cinnoline derivative, 8-hydroxy-7-nitro-6-(3-nitrophenyl)-3-oxo-2-(p-tolyl)-2,3,5,6-tetrahydrocinnoline-4-carbonitrile, was synthesized in situ within the LCS microreactors rsc.org. The reaction was carried out at 100 °C for 20 minutes, achieving high yields of the desired product researchgate.net.
The formation of the cinnoline compound inside the microcapsules was confirmed using techniques such as laser scanning confocal microscopy (LSCM), X-ray diffraction (XRD), and Fourier-transform infrared spectroscopy (FTIR) rsc.org. This method not only provides a novel approach for organic synthesis but also aligns with the principles of green chemistry by using a biocompatible and naturally abundant microreactor rsc.orgrsc.org. The successful synthesis within these natural microreactors opens possibilities for their use in producing a variety of other important organic or inorganic materials rsc.org.
Table 1: Cinnoline Synthesis in Sporopollenin Microreactors
| Parameter | Description | Source |
|---|---|---|
| Microreactor Type | Natural Lycopodium clavatum sporopollenin (LCS) microcapsules | rsc.org |
| Synthesis Method | One-pot, microwave-assisted reaction | rsc.orgresearchgate.net |
| Reactant Loading | Passive diffusion into empty LCS microcapsules | rsc.org |
| Reaction Conditions | 100 °C for 20 minutes in the presence of a base (piperidine) | rsc.orgresearchgate.net |
| Key Advantage | Acts as a green, efficient, and robust microreactor for organic synthesis | rsc.org |
| Confirmation | Product formation confirmed by LSCM, XRD, and FTIR analysis | rsc.org |
Future Research Directions in Cinnoline 3 Carboxylate Chemistry
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of cinnoline (B1195905) derivatives has traditionally relied on methods that can involve harsh conditions or expensive catalysts. researchgate.net Future research will undoubtedly focus on developing more environmentally friendly and efficient synthetic routes.
Key areas for future investigation include:
Green Chemistry Approaches: The use of microwave-assisted synthesis has already shown promise in accelerating the formation of polyfunctionally substituted cinnolines. researchgate.net Further exploration of solvent-free reactions, and the use of biodegradable catalysts could significantly reduce the environmental impact of cinnoline synthesis. nih.gov The development of one-pot, multi-component reactions also offers an atom-economical and efficient strategy. researchgate.netresearchgate.net
Transition-Metal-Free Cyclizations: Recent advancements have demonstrated the potential for transition-metal-free intramolecular redox cyclization reactions to produce cinnolines. nih.gov Expanding the scope and understanding of these reactions could provide a more sustainable alternative to traditional metal-catalyzed methods.
Flow Chemistry: Continuous-flow hydrogenation has been successfully employed for the conversion of cinnolines to their 1,4-dihydrocinnoline (B8695256) counterparts with short reaction times and high purity. thieme-connect.com Applying flow chemistry to the synthesis of the core cinnoline-3-carboxylate scaffold could offer advantages in terms of scalability, safety, and process control.
Bio-derived Feedstocks: The synthesis of a versatile cinnoline scaffold from glucose and phenylhydrazine (B124118) highlights the potential of using renewable resources as starting materials. thieme-connect.com Future work could focus on expanding the range of bio-derived inputs for the synthesis of various cinnoline-3-carboxylate derivatives.
In-Depth Mechanistic Studies of Complex Cinnoline-Forming Reactions
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. While classical methods like the Richter, Widman-Stoermer, and Borsche syntheses are known, detailed mechanistic investigations into newer and more complex cinnoline-forming reactions are needed. wikipedia.orgresearchgate.net
Future research should prioritize:
Kinetic and Spectroscopic Studies: Detailed kinetic analysis and the use of in-situ spectroscopic techniques can provide valuable insights into reaction intermediates and transition states. This is particularly important for multi-step cascade reactions.
Isotope Labeling Studies: The use of isotopically labeled starting materials can help to elucidate bond-forming and bond-breaking steps in complex reaction pathways.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be powerful tools for mapping out reaction energy profiles and understanding the role of catalysts and substituents.
A plausible mechanism for the formation of certain cinnoline derivatives has been proposed, and further experimental and computational validation of such pathways is a key research direction. researchgate.net
Development of Advanced Analytical Methodologies for Complex Cinnoline Systems
As the complexity of synthesized cinnoline derivatives increases, so does the need for sophisticated analytical techniques for their characterization and purification.
Future advancements in this area could include:
High-Resolution Mass Spectrometry (HRMS): HRMS is invaluable for the unambiguous identification of novel cinnoline compounds and for characterizing complex reaction mixtures. thieme-connect.com
Advanced NMR Techniques: Two-dimensional NMR techniques are essential for the complete structural elucidation of complex cinnoline derivatives. nih.gov
Chiral Chromatography: For the synthesis of enantiomerically pure cinnoline derivatives, the development of efficient chiral separation methods will be critical.
Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) and other hyphenated techniques will continue to be a cornerstone for the analysis of cinnoline libraries and for metabolism studies.
Rational Design and Synthesis of Next-Generation Cinnoline-Based Materials and Catalysts
The unique electronic and structural properties of the cinnoline scaffold make it an attractive building block for the development of novel materials and catalysts. researchgate.netresearchgate.net
Future research in this domain will likely focus on:
Organic Electronics: The aromatic and electron-deficient nature of the cinnoline ring suggests its potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Luminescent Materials: Certain cinnoline derivatives exhibit interesting luminescent properties. researchgate.net The systematic investigation of structure-property relationships could lead to the development of new fluorescent probes and sensors.
Catalysis: Cinnoline derivatives can act as ligands for transition metal catalysts. nih.gov The design and synthesis of novel cinnoline-based ligands could lead to catalysts with improved activity, selectivity, and stability for a variety of organic transformations.
Further Computational Elucidation of Structure-Reactivity Relationships and Physical Properties
Computational chemistry offers a powerful and complementary approach to experimental studies for understanding and predicting the properties of cinnoline-3-carboxylates.
Key areas for computational investigation include:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to correlate the structural features of cinnoline derivatives with their biological activity, aiding in the design of more potent compounds. nih.gov
Molecular Docking: Docking simulations can predict the binding modes of cinnoline-3-carboxylates with biological targets, providing insights into their mechanism of action and guiding the design of new inhibitors. nih.gov
Prediction of Physicochemical Properties: Computational methods can be used to predict key properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development. nih.gov
Excited State Calculations: Time-dependent DFT (TD-DFT) and other methods can be used to understand the photophysical properties of cinnoline derivatives, which is essential for the design of new luminescent materials and photosensitizers.
The integration of computational modeling with synthetic chemistry will be instrumental in accelerating the discovery and development of new cinnoline-3-carboxylate-based compounds with tailored properties and functions. mdpi.com
Q & A
Q. What are the recommended analytical methods for quantifying potassium cinnoline-3-carboxylate in biological samples?
High-performance liquid chromatography (HPLC) with electrochemical or UV detection is widely used, as validated for structurally similar cinnoline derivatives. For example, plasma assays for cinnoline analogs employ reverse-phase HPLC with gradient elution and validation parameters including linearity (R² > 0.99), precision (CV < 10%), and recovery (>90%) . Ensure sample preparation includes protein precipitation (e.g., acetonitrile) to minimize matrix interference.
Q. How should researchers design a synthesis protocol for this compound derivatives?
- Core steps : Start with quinoline or indazole precursors (e.g., ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate) and perform carboxylation under basic conditions.
- Key reagents : Use potassium hydroxide or carbonate for carboxylate salt formation .
- Characterization : Confirm purity via melting point analysis, NMR (¹H/¹³C), and mass spectrometry. For example, PubChem data for related compounds report InChI keys (e.g.,
DSGVVCRDDXQCTD-UHFFFAOYSA-N) and canonical SMILES for structural validation .
Q. What safety protocols are critical when handling this compound?
- Treat the compound as hazardous until proven otherwise. Avoid inhalation, skin contact, or ingestion.
- Use fume hoods, gloves, and lab coats. Review Safety Data Sheets (SDS) for analogous compounds (e.g., isobutyl indazole carboxylates) to identify risks like acute toxicity or environmental hazards .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for cinnoline-3-carboxylate derivatives?
Discrepancies in NMR or mass spectra may arise from tautomerism, solvent effects, or impurities.
- Approach : Compare experimental data with computational predictions (e.g., density functional theory for NMR chemical shifts) .
- Case study : For ethyl quinoline carboxylates, PubChem lists canonical SMILES (
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)OC)OC), which can guide spectral assignments . - Validation : Cross-check with X-ray crystallography if crystalline derivatives are obtainable .
Q. What experimental design considerations optimize yield in carboxylation reactions?
- Variables : Temperature (60–80°C), reaction time (12–24 hr), and solvent polarity (DMF or DMSO enhance solubility).
- Statistical optimization : Use response surface methodology (RSM) or factorial designs to model interactions between variables. For example, a Central Composite Design (CCD) can identify optimal potassium hydroxide concentration and temperature .
- Typical data : Yield improvements from 45% to 78% after RSM optimization for similar carboxylation reactions .
Q. How can researchers assess the biological activity of this compound in vitro?
- Assay selection : Use kinase inhibition or receptor-binding assays relevant to its hypothesized mechanism (e.g., anxiety disorders, based on structurally related cinnoline carboxamides ).
- Controls : Include positive controls (e.g., diazepam for GABA receptor studies) and vehicle controls.
- Data normalization : Express activity as IC₅₀ values ± SEM from triplicate experiments. For phosphatidylcholine assays, follow protocols ensuring no cross-contamination and proper plate sealing during incubation .
Methodological Guidance
Q. What statistical methods are appropriate for analyzing dose-response data?
Use nonlinear regression (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) to calculate IC₅₀/EC₅₀. Report goodness-of-fit metrics (R², RMSE) and confidence intervals .
Q. How should researchers document synthetic procedures for patent applications?
- Follow WIPO guidelines: Employ standardized chemical formulae (e.g., SMILES, InChI) and group related structures on paginated sheets with reference signs .
- Example: PubChem’s entry for ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate includes InChI keys and synthesis metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
